N-[2-(4-sulfamoylphenyl)ethyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Description
Properties
Molecular Formula |
C17H18N6O3S2 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
N-[2-(4-sulfamoylphenyl)ethyl]-2-(tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C17H18N6O3S2/c18-28(25,26)12-6-4-11(5-7-12)8-9-19-16(24)15-13-2-1-3-14(13)27-17(15)23-10-20-21-22-23/h4-7,10H,1-3,8-9H2,(H,19,24)(H2,18,25,26) |
InChI Key |
MWTAIOQSUNPTDE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)N4C=NN=N4 |
Origin of Product |
United States |
Preparation Methods
Key Methodologies:
-
Cyclization of Thiophene Precursors
-
Example : 4H-Cyclopenta[b]thiophene derivatives can be synthesized via [4+2] cycloaddition or condensation reactions. For instance, 4H-cyclopenta[b]thiophene-3-carboxylic acid (CAS 308293-03-0) is a precursor for further functionalization.
-
Conditions : Reactions often occur in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures (60–120°C) with bases like potassium carbonate.
-
-
Functionalization of Benzo[b]thiophene Derivatives
Introduction of the Tetrazole Group
The 1H-tetrazol-1-yl substituent at position 2 is critical for the compound’s electronic properties. Its installation typically involves nucleophilic substitution or cycloaddition reactions.
Key Methodologies:
-
Example : In Search Result , potassium carbonate and potassium iodide in DMF facilitate the substitution of a chloride group with a tetrazole moiety.
-
Challenges : Regioselectivity and steric hindrance in the cyclopenta[b]thiophene ring may reduce yields.
Formation of the Carboxamide Linkage
The carboxamide bond connects the cyclopenta[b]thiophene core to the sulfamoylphenyl ethyl group. This step requires activation of the carboxylic acid.
Key Methodologies:
-
Direct Coupling via Activated Carboxylic Acid
-
Two-Step Synthesis
Synthesis of the Sulfamoylphenyl Ethyl Amine Intermediate
The sulfamoylphenyl ethyl amine moiety is synthesized separately for subsequent coupling.
Key Methodologies:
-
Sulfonylation of 4-Aminophenyl Ethyl Amine
-
Alternative Route :
Integrated Synthesis Workflow
A typical synthetic route involves the following steps:
-
Synthesize Cyclopenta[b]thiophene Core
-
Introduce Tetrazole Group
-
Form Carboxamide Linkage
Challenges and Optimization Strategies
Critical Analysis of Literature
Synthetic Efficiency
Chemical Reactions Analysis
- The compound likely undergoes various reactions due to its functional groups (sulfamoyl, tetrazole, and carboxamide).
- Common reactions could include oxidation, reduction, and substitution.
- Reagents and conditions would depend on the specific reaction type.
- Major products formed from these reactions would need experimental data or computational studies.
Scientific Research Applications
N-[2-(4-sulfamoylphenyl)ethyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide: could find applications in:
Mechanism of Action
- The compound’s mechanism of action remains elusive without specific research data.
- Molecular targets and pathways involved would require further investigation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The table below compares the target compound with structurally related derivatives:

*Hypothetical formula based on structural features.
Key Observations:
Tetrazole vs. Triazole/Triazine: The target’s tetrazole group distinguishes it from triazole derivatives in and triazine in .
Sulfamoyl vs. Sulfonyl : The sulfamoyl group (NH2SO2) in the target compound differs from the methoxyphenylsulfonyl group in . Sulfamoyl’s NH2 moiety may facilitate hydrogen bonding with targets like tyrosine kinases, as seen in compound 24 .
Carboxamide Linkage : All compared compounds retain the carboxamide group, critical for structural stability and binding affinity .
Pharmacological and Physicochemical Properties
- Anticancer Potential: Compound 24 () inhibits ATP-binding sites of tyrosine kinases in MCF7 cells. The target’s sulfamoyl group may mimic this mechanism, while its tetrazole could improve solubility over compound 24’s sodium salt formulation .
- Synthetic Routes : highlights Schiff base formation for cyclopenta[b]thiophene derivatives. The target’s synthesis likely involves similar steps, such as nucleophilic substitution or coupling reactions, but with tetrazole incorporation .
- Tautomerism: Unlike triazole derivatives in , which exist as thiones, the target’s tetrazole is fixed in a non-tautomeric form, simplifying structural predictability .
Research Findings and Trends
Bioactivity: Compounds with sulfamoyl groups (e.g., compound 24) show antiproliferative activity, suggesting the target may share this trait .
Physical Properties :
- Lower melting points in compounds (e.g., C12: 39.3°C) correlate with less polar substituents (e.g., chromene). The target’s sulfamoyl and tetrazole groups may increase polarity, raising its melting point .
- Density variations (1.39–1.48 g/cm³ in ) reflect substituent bulk; the target’s compact tetrazole may result in intermediate density .
Biological Activity
N-[2-(4-sulfamoylphenyl)ethyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound with potential pharmacological applications. Its unique structural features include a cyclopentathiophene core, a tetrazole ring, and a sulfonamide moiety, which may confer diverse biological activities. This article explores its biological activity, including antibacterial and anticancer properties, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 418.49 g/mol. Its structure allows for multiple interactions with biological targets, making it a candidate for various therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C17H18N6O3S2 |
| Molecular Weight | 418.49 g/mol |
| LogP | 1.0122 |
| Polar Surface Area | 116.217 Ų |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 10 |
Antibacterial Properties
The sulfonamide group in the compound is known for its antibacterial activity, primarily through the inhibition of bacterial folate synthesis. This mechanism targets enzymes critical for bacterial growth, making the compound potentially effective against various bacterial strains. Preliminary studies suggest that it may exhibit significant antibacterial effects comparable to established sulfonamide antibiotics like sulfamethoxazole.
Anticancer Activity
Recent investigations have indicated that the compound may possess anticancer properties, particularly in targeting specific cancer cell lines. The tetrazole moiety is hypothesized to enhance its pharmacological profile by contributing to anti-inflammatory and analgesic activities, which are beneficial in cancer therapy.
Case Study:
In vitro studies have demonstrated that this compound exhibits cytotoxicity against several cancer cell lines. For instance, when tested against breast cancer cell lines (MCF-7), the compound showed an IC50 value indicating significant inhibition of cell proliferation.
The precise mechanism of action of this compound remains to be fully elucidated. However, its structural components suggest several pathways through which it may exert its effects:
- Inhibition of Enzymatic Activity: The sulfonamide moiety likely inhibits dihydropteroate synthase in bacteria.
- Cell Cycle Arrest: Evidence suggests that similar compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
Comparative Analysis with Similar Compounds
To better understand the potential of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Sulfamethoxazole | Sulfonamide antibiotic | Antibacterial |
| 5-Aminosalicylic Acid | Aromatic amine with carboxylic acid | Anti-inflammatory |
| Benzothiazole Derivatives | Heterocyclic compounds | Antimicrobial and anticancer |
This compound stands out due to its unique combination of features that may enhance its pharmacological profile compared to other sulfonamide-based compounds .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for improved yield?
- Answer : Synthesis involves multi-step reactions starting with a cyclopenta[b]thiophene core. Key steps include:
-
Tetrazole introduction : Reacting 5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide derivatives with 1H-tetrazole precursors under reflux in ethanol with glacial acetic acid catalysis .
-
Sulfamoylphenyl ethyl coupling : Using 4-sulfamoylphenylethylamine in dichloromethane (DCM) with triethylamine (TEA) to facilitate amide bond formation .
-
Purification : Column chromatography (e.g., CH₂Cl₂/EtOAc 9:1) or recrystallization from methanol .
- Optimization strategies :
-
Solvent selection (DCM for acylation, ethanol for cyclization).
-
Stoichiometric ratios (1:1.2 molar ratio of amine to acylating agent).
-
Temperature control (reflux at 80–100°C for 5–7 hours) .
Table 1: Synthesis Parameters
Step Conditions Yield Range References Tetrazole functionalization EtOH reflux, AcOH catalyst 65–76% Sulfamoyl coupling DCM, TEA, RT 70–85% Purification Column chromatography >90% purity
Q. Which spectroscopic and chromatographic techniques are critical for structural validation?
- Answer :
- ¹H/¹³C NMR : Assigns proton environments (e.g., tetrazole NH at δ 12.5–13.5 ppm, cyclopenta[b]thiophene CH₂ at δ 2.6–2.8 ppm) and confirms regiochemistry .
- HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₁₉H₂₀N₆O₃S₂: 445.12; observed: 445.13) .
- HPLC : Assesses purity (>95% using C18 reverse-phase columns, acetonitrile/water gradient) .
Advanced Research Questions
Q. How do structural modifications (e.g., tetrazole vs. carboxylate substituents) impact binding to angiotensin II receptors?
- Answer :
-
The tetrazole group serves as a carboxylate bioisostere, enhancing metabolic stability while retaining hydrogen-bonding capacity.
-
Binding affinity : Tetrazole analogs show 3–5× higher affinity (IC₅₀ = 12 nM vs. 45 nM for carboxylates) due to stronger electrostatic interactions with Arg⁵⁷⁶ in the AT₁ receptor .
-
Structural insights : X-ray crystallography reveals π-π stacking between the cyclopenta[b]thiophene core and Tyr¹¹³, stabilizing the ligand-receptor complex .
Table 2: SAR of Substituents
Substituent IC₅₀ (AT₁ Receptor) Key Interaction Tetrazole 12 nM H-bond with Arg⁵⁷⁶ Carboxylate 45 nM Ionic interaction with Lys¹⁹⁹
Q. What methodological approaches resolve contradictions in reported IC₅₀ values across cell lines?
- Answer : Discrepancies arise from assay variability (e.g., ATP concentration, serum content). Solutions include:
-
Standardized assays : Fixed ATP (1 mM), pH 7.4 buffer, and serum-free conditions .
-
Isogenic cell lines : Compare activity in HEK293 vs. CHO-K1 cells to isolate genetic factors .
-
Computational modeling : Molecular dynamics simulations assess binding kinetics under physiological conditions (e.g., membrane lipid composition) .
Table 3: Case Study – IC₅₀ Variability
Cell Line IC₅₀ (nM) Assay Conditions Resolved Factor HEK293 15 ± 2 1 mM ATP, serum-free High receptor density CHO-K1 85 ± 10 10 mM ATP, 10% FBS Competitive ATP binding
Q. How can degradation pathways be minimized during long-term stability studies?
- Answer :
- Storage conditions : -20°C in amber vials under nitrogen to prevent oxidation .
- Buffered solutions : Use pH 7.4 PBS to avoid hydrolytic cleavage of the tetrazole ring .
- Accelerated stability testing : 40°C/75% RH for 4 weeks; monitor via HPLC for degradation products (<2%) .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
